![molecular formula C7H14ClNS B13528419 2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
2-Thia-7-azaspiro[3.5]nonanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thia-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNS It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thia-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-thia-7-azaspiro[3.5]nonane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-thia-7-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various nitrogen-containing derivatives.
Aplicaciones Científicas De Investigación
2-thia-7-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-thia-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
- 7-thia-2-azaspiro[3.5]nonane hydrochloride
- 2-azaspiro[3.5]nonane hydrochloride
Comparison
2-thia-7-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the sulfur atom in the spirocyclic ring can influence the compound’s oxidation state and reactivity, making it distinct from other spirocyclic compounds that lack this feature.
Propiedades
Fórmula molecular |
C7H14ClNS |
|---|---|
Peso molecular |
179.71 g/mol |
Nombre IUPAC |
2-thia-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NS.ClH/c1-3-8-4-2-7(1)5-9-6-7;/h8H,1-6H2;1H |
Clave InChI |
LZRHGSCXFMIHNS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CSC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


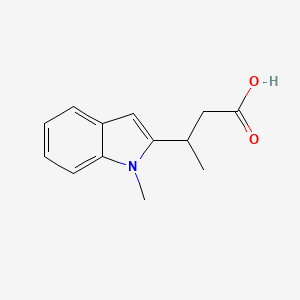
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
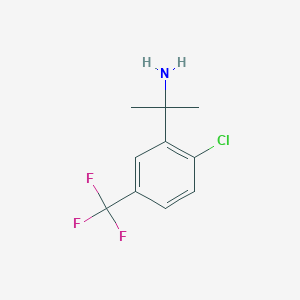
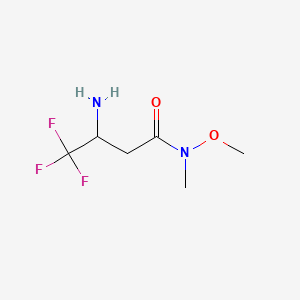
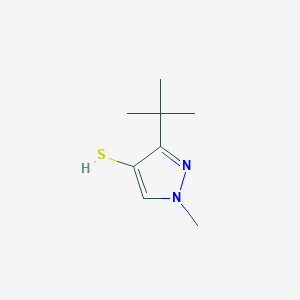
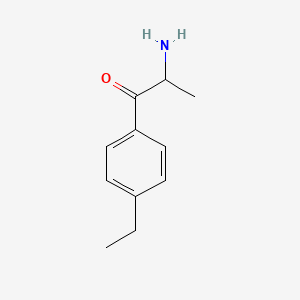
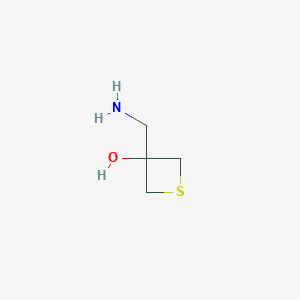

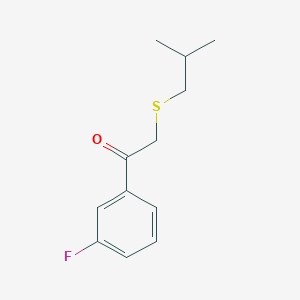
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)



![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
